1,8-Bis(2-diethylaminoethylamino)anthracene-9,10-dione
Overview
Description
1,8-Bis(2-diethylaminoethylamino)anthracene-9,10-dione is a chemical compound with the CAS Registry Number 75312-57-1 . It is also known by the equivalent term 1,8-BDEAD .
Molecular Structure Analysis
The molecular structure of 1,8-Bis(2-diethylaminoethylamino)anthracene-9,10-dione can be found in various chemical databases . It’s important to note that the structure of a compound can greatly influence its properties and interactions.Physical And Chemical Properties Analysis
1,8-Bis(2-diethylaminoethylamino)anthracene-9,10-dione has various physical and chemical properties, including its molecular formula, molecular weight, and potentially its melting point, boiling point, and density .Scientific Research Applications
DNA Interaction and Potential Anticancer Properties
1,8-Bis(2-diethylaminoethylamino)anthracene-9,10-dione has been studied for its potential DNA-binding properties. A study by Islam et al. (1983) indicated that this compound, modeled on doxorubicin and mitoxantrone, exhibits DNA-binding properties consistent with an intercalative mode of binding to DNA. This suggests a potential role as a DNA-intercalating agent in cancer therapy (Islam, Neidle, Gandecha, & Brown, 1983).
Synthesis and Reactivity in Organometallic Complexes
This compound has also been used in the synthesis and study of organometallic complexes. Mariappan et al. (2013) explored the synthesis, reactivity, and X-ray crystallography of Ag+ and Cu+ complexes of anthraquinone-based selenoethers using this anthracene derivative. The research provided insights into the luminescent properties and potential applications in chemodosimetry (Mariappan, Basa, Balasubramanian, Fuoss, & Sykes, 2013).
Luminescent Sensors and Biological Probes
Additionally, this compound has been utilized in the development of luminescent sensors and biological probes. Lu et al. (2010) synthesized derivatives of 9,10-distyrylanthracene, including compounds related to 1,8-bis(2-diethylaminoethylamino)anthracene-9,10-dione, demonstrating their potential as pH sensors and biological probes due to their aggregation-induced emission characteristics (Lu et al., 2010).
Photoluminescent Properties in Organic Semiconductors
Park et al. (2010) investigated the use of derivatives of this anthracene compound in the development of organic semiconductors. Their research focused on synthesizing anthracene-containing conjugated molecules and evaluating their performance in organic thin film transistors, highlighting the material's photoluminescent properties and potential in electronics (Park, Kang, Park, Oh, Yang, Kim, & Kwon, 2010).
properties
IUPAC Name |
1,8-bis[2-(diethylamino)ethylamino]anthracene-9,10-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H36N4O2/c1-5-29(6-2)17-15-27-21-13-9-11-19-23(21)26(32)24-20(25(19)31)12-10-14-22(24)28-16-18-30(7-3)8-4/h9-14,27-28H,5-8,15-18H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMGKUIJRUVUUOI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCNC1=CC=CC2=C1C(=O)C3=C(C2=O)C=CC=C3NCCN(CC)CC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H36N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70226270 | |
Record name | 1,8-Bis(2-diethylaminoethylamino)anthracene-9,10-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70226270 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
436.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,8-Bis(2-diethylaminoethylamino)anthracene-9,10-dione | |
CAS RN |
75312-57-1 | |
Record name | 1,8-Bis(2-diethylaminoethylamino)anthracene-9,10-dione | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075312571 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,8-Bis(2-diethylaminoethylamino)anthracene-9,10-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70226270 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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